exo-3-(1-Piperdinyl)tropane
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Overview
Description
Exo-3-(1-Piperdinyl)tropane: is a chemical compound with the molecular formula C13H24N2 . It belongs to the class of tropane alkaloids, which are characterized by their bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-3-(1-Piperdinyl)tropane typically involves the reaction of tropinone with piperidine under specific conditions. The process may include steps such as:
Formation of Tropinone: Tropinone can be synthesized from tropine through oxidation.
Reaction with Piperidine: Tropinone is then reacted with piperidine in the presence of a suitable catalyst to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Exo-3-(1-Piperdinyl)tropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Exo-3-(1-Piperdinyl)tropane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of exo-3-(1-Piperdinyl)tropane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain biochemical pathways, leading to various physiological effects .
Comparison with Similar Compounds
Exo-3-(1-Piperdinyl)tropane can be compared with other similar compounds, such as:
Tropane: The parent compound with a similar bicyclic structure.
Cocaine: A well-known tropane alkaloid with stimulant properties.
Scopolamine: Another tropane alkaloid used for its anticholinergic effects.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1R,5S)-8-methyl-3-piperidin-1-yl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-14-11-5-6-12(14)10-13(9-11)15-7-3-2-4-8-15/h11-13H,2-10H2,1H3/t11-,12+,13? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSSXDKAQLWYQO-FUNVUKJBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186252 |
Source
|
Record name | (3-exo)-8-Methyl-3-(1-piperidinyl)-8-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501186252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177721-67-4 |
Source
|
Record name | (3-exo)-8-Methyl-3-(1-piperidinyl)-8-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501186252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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